molecular formula C13H16N2S B1615882 4-(4-Methylphenyl)-5-propyl-1,3-thiazol-2-amine CAS No. 433254-87-6

4-(4-Methylphenyl)-5-propyl-1,3-thiazol-2-amine

Cat. No.: B1615882
CAS No.: 433254-87-6
M. Wt: 232.35 g/mol
InChI Key: BFIWRBLVPZXIAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methylphenyl)-5-propyl-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C13H16N2S and its molecular weight is 232.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular and Electronic Structure Analysis

Research on compounds structurally related to 4-(4-Methylphenyl)-5-propyl-1,3-thiazol-2-amine has provided insights into their molecular and electronic structures. Özdemir et al. (2009) conducted an experimental and theoretical investigation into the molecular and electronic structure of a similar molecule, revealing detailed geometric parameters, vibrational frequencies, and electronic properties through both Hartree–Fock and density functional methods. This study suggests the potential for designing materials with specific electronic properties for applications in electronic devices and sensors (Özdemir, Dinçer, Cukurovalı, & Büyükgüngör, 2009).

Anticancer and Antitumor Applications

The synthesis and evaluation of aminothiazole derivatives have been explored for their potent antitumor properties. Bradshaw et al. (2002) discussed the development of amino acid prodrugs of novel antitumor benzothiazoles, indicating their significant in vitro and in vivo antitumor activities and suggesting a pathway for the development of new anticancer agents (Bradshaw, Bibby, Double, Fichtner, Cooper, Alley, Donohue, Stinson, Tomaszewjski, Sausville, & Stevens, 2002).

Corrosion Inhibition

Kaya et al. (2016) investigated the corrosion inhibition performances of thiazole derivatives against the corrosion of iron, demonstrating that these compounds offer promising applications in protecting metals from corrosion, which is vital for industrial applications, especially in harsh chemical environments (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016).

Synthesis and Applications in Organic Chemistry

The synthesis of aminothiazole derivatives and their subsequent applications have been a topic of interest for researchers aiming to develop new compounds with potential biological and industrial applications. Adeel et al. (2017) provided insights into the synthesis of aminothiazole derivatives and their spectroscopic and computational studies, highlighting the importance of these compounds in developing new materials with specific functional properties (Adeel, Braga, Tahir, Haq, Khalid, & Halim, 2017).

Properties

IUPAC Name

4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2S/c1-3-4-11-12(15-13(14)16-11)10-7-5-9(2)6-8-10/h5-8H,3-4H2,1-2H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIWRBLVPZXIAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C(S1)N)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355398
Record name 4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433254-87-6
Record name 4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Methylphenyl)-5-propyl-1,3-thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
4-(4-Methylphenyl)-5-propyl-1,3-thiazol-2-amine
Reactant of Route 3
4-(4-Methylphenyl)-5-propyl-1,3-thiazol-2-amine
Reactant of Route 4
4-(4-Methylphenyl)-5-propyl-1,3-thiazol-2-amine
Reactant of Route 5
4-(4-Methylphenyl)-5-propyl-1,3-thiazol-2-amine
Reactant of Route 6
4-(4-Methylphenyl)-5-propyl-1,3-thiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.